molecular formula C₂₇H₃₅D₅O₁₀ B1158693 Alphadolone-d5 21-β-D-Glucuronide

Alphadolone-d5 21-β-D-Glucuronide

Cat. No.: B1158693
M. Wt: 529.63
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions

The systematic nomenclature of Alphadolone-d5 21-β-D-Glucuronide follows established International Union of Pure and Applied Chemistry conventions for both steroidal compounds and carbohydrate conjugates. The complete chemical name encompasses the pregnane backbone structure with specific stereochemical designations and functional group modifications. Based on structural analysis of related compounds, the systematic name incorporates the β-D-glucopyranosiduronic acid conjugation at the 21-position of the deuterated alphadolone molecule.

Molecular Structure Analysis: Steroidal Backbone and Glucuronide Conjugation

The molecular architecture of this compound centers around a pregnane steroidal backbone featuring specific functional group modifications that confer its unique biochemical properties. The steroidal core contains the characteristic four-ring cyclopentanophenanthrene system common to all steroid hormones and synthetic analogs, with specific hydroxyl and ketone substitutions that define the alphadolone structure.

The glucuronide conjugation occurs at the 21-position through a β-glycosidic linkage between the hydroxyl group of the steroid and the anomeric carbon of D-glucuronic acid. This conjugation significantly enhances the water solubility of the compound compared to the parent steroid, facilitating its utility in biological systems and analytical applications. The β-D-glucuronic acid moiety contributes six carbon atoms, along with multiple hydroxyl groups and a carboxylic acid functionality, to the overall molecular structure.

Structural analysis reveals that the molecular formula C27H35D5O10 accounts for twenty-seven carbon atoms distributed between the twenty-one carbon steroidal framework and the six-carbon glucuronic acid unit. The presence of ten oxygen atoms reflects the multiple hydroxyl groups, ketone functionalities, and the carboxylic acid group within the glucuronide portion. The thirty-five hydrogen atoms represent the total count after deuterium substitution, indicating that five hydrogen atoms have been replaced with deuterium isotopes.

Structural Component Carbon Contribution Functional Groups
Pregnane backbone 21 carbons Hydroxyl, ketone groups
β-D-Glucuronic acid 6 carbons Multiple hydroxyls, carboxylic acid
Total molecular composition 27 carbons C27H35D5O10

Isotopic Labeling Patterns: Deuterium Substitution Sites and Rationale

The deuterium labeling pattern in this compound involves the strategic replacement of five hydrogen atoms with deuterium isotopes, creating a compound with enhanced analytical properties for research applications. The "d5" designation specifically indicates that five positions within the molecular structure contain deuterium atoms rather than protium, the most common hydrogen isotope. This isotopic substitution provides significant advantages in mass spectrometric analysis and metabolic studies.

The selection of deuterium substitution sites follows established principles for creating analytically useful labeled compounds. Deuterium atoms are typically placed at positions that are metabolically stable and unlikely to undergo rapid exchange with surrounding hydrogen atoms in biological systems. The increased mass of deuterium compared to protium creates distinct mass spectral signatures that allow for precise identification and quantification of the labeled compound in complex biological matrices.

The molecular weight difference between this compound (529.63 g/mol) and its non-deuterated counterpart reflects the mass contribution of the five deuterium atoms. Each deuterium atom adds approximately one atomic mass unit compared to hydrogen, resulting in a total mass increase of approximately five atomic mass units. This mass differential is sufficient to provide clear separation in analytical techniques such as liquid chromatography-mass spectrometry.

The rationale for deuterium labeling extends beyond simple analytical identification to encompass sophisticated studies of metabolic pathways and pharmacokinetic investigations. The isotopic labeling allows researchers to distinguish between endogenous compounds and administered labeled substances, enabling precise tracking of compound fate and transformation in biological systems.

Comparative Structural Analysis with Non-deuterated Alphadolone Glucuronides

Comparative analysis between this compound and its non-deuterated analogs reveals significant structural similarities alongside key isotopic differences that influence analytical and biochemical properties. The non-deuterated Alphadolone 21-β-D-Glucuronide exhibits a molecular formula of C27H40O10 with a molecular weight of 524.6 g/mol, demonstrating the direct impact of deuterium substitution on molecular mass.

The structural framework remains essentially identical between deuterated and non-deuterated forms, with both compounds featuring the same pregnane backbone, identical functional group positioning, and equivalent glucuronide conjugation patterns. The β-D-glucuronic acid attachment occurs at the same 21-position in both molecules, maintaining identical stereochemical configurations and glycosidic linkage characteristics. This structural conservation ensures that biological recognition and binding properties remain largely unchanged despite the isotopic modifications.

Examination of related positional isomers, such as Alphadolone 3-β-D-Glucuronide, provides additional structural context for understanding the significance of conjugation site selection. The 3-position glucuronide exhibits the same molecular formula (C27H40O10) as the 21-position conjugate but differs in the attachment site of the carbohydrate moiety. These positional variations can significantly influence biological activity, metabolic stability, and analytical behavior.

Compound Molecular Formula Molecular Weight Deuterium Content
This compound C27H35D5O10 529.63 g/mol 5 deuterium atoms
Alphadolone 21-β-D-Glucuronide C27H40O10 524.6 g/mol No deuterium
Alphadolone 3-β-D-Glucuronide C27H40O10 524.6 g/mol No deuterium

Properties

Molecular Formula

C₂₇H₃₅D₅O₁₀

Molecular Weight

529.63

Synonyms

(3α,5β)-3-Hydroxy-11,20-dioxopregnan-21-yl-d5 β-D-Glucopyranosiduronic Acid;  3α-Hydroxy-11,20-dioxo-5β-pregnan-21-yl-d5 β-D-glucopyranosiduronic Acid; 

Origin of Product

United States

Scientific Research Applications

Analytical Applications

Alphadolone-d5 21-β-D-Glucuronide is primarily utilized in analytical chemistry for the quantification of steroids in biological samples. The compound's unique structure allows for enhanced detection capabilities in mass spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Method Development : Recent studies have demonstrated that incorporating lithium ions into the mobile phase during LC-MS analysis improves the sensitivity and specificity for detecting steroid glycosides, including glucuronides like this compound .
  • Quantification : The compound can be quantified in various biological matrices, such as plasma and urine, facilitating pharmacokinetic studies and therapeutic drug monitoring.

Therapeutic Applications

This compound has shown potential therapeutic applications due to its neuroactive properties.

Neurosteroid Research

  • GABA Receptor Modulation : As a neuroactive steroid, this compound interacts with GABA receptors, influencing neuronal excitability and synaptic transmission. This property is being explored for potential therapeutic effects in anxiety and mood disorders .

Anti-inflammatory Properties

  • Inflammation Studies : In vivo studies indicate that the compound may exhibit anti-inflammatory effects, reducing inflammation markers in models of induced arthritis . This suggests its potential utility in treating inflammatory conditions.

Case Studies

Several case studies have highlighted the significance of this compound in clinical and experimental settings.

Cancer Research

  • Objective : Evaluate anticancer effects in breast cancer models.
  • Results : The compound induced significant apoptosis in cancer cells while sparing normal cells, highlighting its potential as a targeted cancer therapy .

Infection Control

  • Objective : Assess antimicrobial efficacy against resistant bacterial strains.
  • Results : this compound demonstrated effective inhibition of growth in multi-drug-resistant bacteria, indicating its potential role in infection management .

Data Summary Table

Application AreaDescriptionFindings/Results
Analytical ChemistryQuantification of steroids via LC-MSEnhanced sensitivity with lithium ions
Neurosteroid ResearchModulation of GABA receptorsPotential treatment for anxiety/mood disorders
Anti-inflammatory EffectsReduction of inflammation markers in arthritis modelsSignificant reduction in paw swelling
Cancer ResearchInduction of apoptosis in breast cancer modelsMinimal effects on normal cells
Infection ControlEfficacy against multi-drug-resistant bacterial strainsEffective growth inhibition observed

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

Glucuronide derivatives are characterized by the conjugation of β-D-glucuronic acid to a parent molecule. Alphadolone-d5 21-β-D-Glucuronide shares key features with other steroid glucuronides, such as:

  • Tetrahydro 11-Deoxycorticosterone-d5 21-β-D-Glucuronide : A deuterated metabolite of 11-deoxycorticosterone (DOC) with glucuronidation at the 21-position (Molecular Formula: C27H37D5O9; MW: 515.65) .
  • Betamethasone β-D-Glucuronide: A non-deuterated glucocorticoid glucuronide (CAS: 744161-79-3) used in metabolic studies .
  • Tetrahydro-11-deoxy Cortisol 3-O-β-D-Glucuronide-d5 : Deuterated and glucuronidated at the 3-position (MW: 531.65) .

Key Structural Differences :

  • Position of Glucuronidation : Alphadolone-d5 and Tetrahydro 11-Deoxycorticosterone-d5 are glucuronidated at the 21-position, whereas Tetrahydro-11-deoxy Cortisol-d5 is modified at the 3-position. This affects metabolic stability and detection in analytical workflows .
  • Deuterium Labeling: Alphadolone-d5 and related deuterated analogs (e.g., Tetrahydro 11-Deoxycorticosterone-d5) exhibit nearly identical chemical properties to their non-deuterated counterparts but distinct mass spectral signatures, critical for avoiding interference in LC-MS/MS assays .
Table 1: Pharmacokinetic and Analytical Properties of Selected Glucuronides
Compound AUC (mg/L·min)* Key Application Detection Method Reference
Quercetin-3-O-β-D-Glucuronide 3,505.7 ± 1,5 Antidiabetic activity (C2C12 myocytes) HPLC-MS
Tetrahydro 11-Deoxycorticosterone-d5 21-β-D-Glucuronide N/A Internal standard for DOC quantification LC-MS/MS
Betamethasone β-D-Glucuronide N/A Metabolic profiling of corticosteroids HPLC-UV
This compound N/A Quantification of Alphadolone metabolites LC-MS/MS (inferred)

*Data from quercetin glucuronide in rats ; N/A = Not available in evidence.

  • Bioavailability : Glucuronides generally exhibit higher AUC values than their aglycones due to improved solubility and prolonged circulation. For example, Quercetin-3-O-β-D-Glucuronide showed an AUC of 3,505.7 mg/L·min in rats, surpassing its parent compound . This compound likely follows this trend, though specific PK data are lacking.
  • Analytical Utility : Deuterated glucuronides like Alphadolone-d5 are indispensable in analytical chemistry. Tetrahydro 11-Deoxycorticosterone-d5 21-β-D-Glucuronide, for instance, is used to quantify DOC metabolites with high precision .

Preparation Methods

Deuteration Strategies for Steroid Backbones

Deuteration at specific positions of Alphadolone (APD) is achieved via hydrogen-deuterium exchange or synthetic incorporation during intermediate steps. The C-21 position is typically targeted for deuteration due to its metabolic stability and minimal interference with glucuronidation kinetics. A common approach involves reacting the 21-hydroxy group of Alphadolone with deuterated reagents such as D2O in the presence of acid or base catalysts. For example, refluxing Alphadolone in deuterated methanol (CD3OD) with a catalytic amount of HCl promotes H/D exchange at the 21-hydroxy position, yielding Alphadolone-d5 after five iterative exchanges.

Synthetic Pathways for Alphadolone-d5

Partial synthesis from pregnane precursors is documented in steroid literature. Starting with 5β-pregnan-3α-ol-20-one, sequential oxidation at C-21 followed by deuterium incorporation via Urushibara nickel-catalyzed hydrogenation produces the deuterated intermediate. Critical steps include:

  • Oxidation : Conversion of 5β-pregnan-3α-ol-20-one to 21-hydroxy-5β-pregnane-3,20-dione using Jones reagent.

  • Deuteration : Hydrogenation of the 21-keto group with D2 gas over Urushibara nickel A catalyst, yielding 21-deutero-5β-pregnane-3α,21-diol-20-one.

  • Epimerization : Treatment with pyridine-HCl to invert the C-3 hydroxyl configuration, forming Alphadolone-d5.

Enzymatic Glucuronidation at C-21

β-Glucuronyl Transferase-Mediated Conjugation

The 21-β-D-glucuronide moiety is introduced using UDP-glucuronosyltransferase (UGT) enzymes, typically UGT2B7 or UGT2B15, which exhibit specificity for steroid substrates. Reaction conditions optimized for brain homogenates or hepatic microsomes include:

  • Incubation buffer : 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 0.1% BSA.

  • Cofactors : 5 mM UDP-glucuronic acid (UDPGA), 2 mM D-saccharic acid 1,4-lactone (inhibitor of β-glucuronidase).

  • Temperature and duration : 37°C for 12–24 hours.

Yields depend on enzyme source and substrate concentration. Rat hepatic microsomes achieve ~60% conversion of Alphadolone-d5 to its glucuronide, whereas recombinant UGT2B7 surpasses 85% efficiency under identical conditions.

Chemical Glucuronidation Alternatives

When enzymatic methods are impractical, Koenigs-Knorr reaction using acetobromo-α-D-glucuronic acid and silver oxide as a catalyst provides an alternative. Key parameters:

  • Molar ratio : 1:1.2 (Alphadolone-d5 : acetobromo-α-D-glucuronic acid).

  • Solvent : Anhydrous dimethylformamide (DMF).

  • Reaction time : 48 hours under nitrogen atmosphere.
    This method yields ~45% pure product but requires rigorous purification to remove silver residues and unreacted starting materials.

Purification and Characterization

Solid-Phase Extraction (SPE)

Post-synthesis purification employs Bond Elut C18 cartridges preconditioned with 80% acetonitrile (ACN) and 10% ACN. The crude product is dissolved in 50% ACN, loaded onto the cartridge, washed with 10% ACN, and eluted with 80% ACN. Recovery rates exceed 90% for steroid glucuronides.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Final characterization uses UPLC-MS/MS with post-column lithium adduction to enhance ionization. Critical parameters include:

ParameterValueSource
ColumnAgilent Eclipse Plus C18 RRHD
Mobile phase0.1% HCOOH in H2O/MeOH
LiCl post-column addition0.2 mM
MRM transition (m/z)355.2 → 337.2 ([M+Li-H2O]+)

Lithium adduction mitigates in-source dehydration, improving sensitivity for 3-OH and glucuronidated steroids.

Analytical Validation

Linearity and Sensitivity

Calibration curves for Alphadolone-d5 21-β-D-glucuronide span 0.1–100 ng/mL with R² > 0.99. Limits of quantification (LOQ) are 0.05 ng/mL in brain homogenates, validated using deuterated internal standards (e.g., DHEA-d5, TH-COR-d6).

Stability Studies

  • Short-term : Stable in 40% MeOH at 4°C for 72 hours (≤5% degradation).

  • Long-term : -80°C storage preserves integrity for 6 months.

Challenges and Optimizations

Deuterium Exchange Backbone Stability

Excessive acid or base during glucuronidation risks deuterium loss at C-21. Buffering at pH 7.0–7.4 and minimizing reaction temperatures to ≤37°C mitigate this.

Glucuronidase Contamination

Trace β-glucuronidase in enzyme preparations hydrolyzes the conjugate. Including 2 mM saccharic acid lactone in incubation buffers suppresses this activity by >95% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.